An In-depth Technical Guide to 5-Methoxy-4-thiouridine: Structure, Properties, and Postulated Applications
An In-depth Technical Guide to 5-Methoxy-4-thiouridine: Structure, Properties, and Postulated Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the hypothetical nucleoside analog, 5-Methoxy-4-thiouridine. Due to the limited direct experimental data available for this specific compound, this document synthesizes information from its constituent chemical moieties, 5-methoxyuridine (B57755) and 4-thiouridine (B1664626), to project its chemical structure, properties, and potential applications. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and investigation of novel modified nucleosides for therapeutic and research purposes.
Chemical Structure and Identification
5-Methoxy-4-thiouridine is a modified pyrimidine (B1678525) nucleoside. Its structure is based on the uridine (B1682114) scaffold, featuring a methoxy (B1213986) group (-OCH₃) at the 5th position of the uracil (B121893) ring and a sulfur atom replacing the oxygen at the 4th position.
Caption: Hypothetical 2D structure of 5-Methoxy-4-thiouridine.
Physicochemical Properties
The following table summarizes the predicted and known properties of 5-Methoxy-4-thiouridine, derived from data for 5-methoxyuridine and 4-thiouridine.[1][2]
| Property | 5-Methoxyuridine | 4-Thiouridine | Predicted 5-Methoxy-4-thiouridine |
| Molecular Formula | C₁₀H₁₄N₂O₇[2] | C₉H₁₂N₂O₅S[1] | C₁₀H₁₄N₂O₆S |
| Molecular Weight | 274.23 g/mol [2] | 260.27 g/mol [1] | ~290.3 g/mol |
| IUPAC Name | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione[2] | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one[1] | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxy-4-sulfanylidenepyrimidin-2-one |
| CAS Number | 35542-01-9[2] | 13957-31-8[1] | Not available |
| Melting Point | Not available | 139-140 °C[3] | Expected to be a crystalline solid with a melting point in a similar range. |
| Solubility | Soluble in water.[4] | Soluble in DMSO, DMF, and water (approx. 5 mg/mL in PBS, pH 7.2).[5] | Predicted to be soluble in water and polar organic solvents like DMSO and DMF. |
| Appearance | Not available | Light yellow crystalline solid.[3] | Predicted to be a yellow-tinged crystalline solid. |
| pKa | Not available | 8.2[3] | Predicted to have a pKa in a similar range due to the thio-group. |
Postulated Synthesis Protocol
A plausible synthetic route for 5-Methoxy-4-thiouridine would involve the thionation of 5-methoxyuridine. This can be adapted from established protocols for the synthesis of 4-thiouridine from uridine.[6][7]
3.1. Overall Synthesis Workflow
Caption: Postulated synthesis workflow for 5-Methoxy-4-thiouridine.
3.2. Detailed Experimental Steps
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Protection of Ribose Hydroxyl Groups:
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Dissolve 5-methoxyuridine in a suitable solvent (e.g., pyridine).
-
Add an excess of a protecting group reagent, such as acetic anhydride, to acetylate the 2', 3', and 5' hydroxyl groups of the ribose sugar.
-
Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Quench the reaction and extract the protected nucleoside.
-
-
Thionation of the Pyrimidine Ring:
-
Dissolve the protected 5-methoxyuridine in an anhydrous solvent (e.g., dioxane or toluene).
-
Add a thionating agent, such as Lawesson's reagent, in a stoichiometric amount.
-
Heat the reaction mixture under reflux for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction and remove the solvent under reduced pressure.
-
-
Deprotection of Ribose Hydroxyl Groups:
-
Dissolve the crude thionated product in a solution of ammonia (B1221849) in methanol (B129727).
-
Stir the mixture at room temperature until the acetyl protecting groups are completely removed (monitored by TLC).
-
Evaporate the solvent to yield the crude 5-Methoxy-4-thiouridine.
-
-
Purification:
-
Purify the crude product using column chromatography on silica (B1680970) gel with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure 5-Methoxy-4-thiouridine.
-
Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.
-
Potential Biological Activity and Applications
Based on the known biological roles of 4-thiouridine, 5-Methoxy-4-thiouridine is anticipated to be a valuable tool in molecular biology, particularly for studying RNA metabolism.
4.1. Metabolic Labeling of Nascent RNA
Like 4-thiouridine, 5-Methoxy-4-thiouridine is expected to be taken up by cells and incorporated into newly transcribed RNA in place of uridine.[6] The presence of the sulfur atom introduces a unique chemical handle that allows for the specific isolation and analysis of this nascent RNA. The methoxy group at the 5-position may influence its rate of incorporation or its interaction with RNA-binding proteins.
4.2. RNA-Protein Crosslinking
4-Thiouridine is a photoactivatable crosslinker.[8] Upon exposure to near-UV light (around 365 nm), the thiocarbonyl group can form covalent bonds with adjacent amino acid residues of RNA-binding proteins. This property is extensively used in techniques like PAR-CLIP (Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation) to identify the binding sites of RNA-binding proteins. 5-Methoxy-4-thiouridine would likely retain this photo-reactivity.
4.3. Therapeutic Potential
Modified nucleosides are a cornerstone of antiviral and anticancer therapies. The introduction of both a methoxy and a thio group could impart unique biological activities, potentially interfering with viral RNA replication or cellular proliferation. Further investigation would be required to determine its efficacy and mechanism of action in these contexts.
Postulated Biological Pathway: Metabolic Labeling and Analysis
The following diagram illustrates the general pathway for the metabolic labeling of RNA with a thiouridine analog and subsequent analysis, which would be the primary application of 5-Methoxy-4-thiouridine.
Caption: Metabolic labeling and analysis pathway using a thiouridine analog.
Conclusion
While 5-Methoxy-4-thiouridine remains a hypothetical compound with no direct experimental data in the public domain, this guide provides a robust theoretical framework for its structure, properties, synthesis, and potential applications. By drawing parallels with the well-characterized nucleosides 5-methoxyuridine and 4-thiouridine, we postulate that 5-Methoxy-4-thiouridine could serve as a valuable tool for investigating RNA metabolism and RNA-protein interactions. The synthesis and experimental validation of this compound are promising avenues for future research in chemical biology and drug discovery.
References
- 1. 4-Thiouridine | C9H12N2O5S | CID 3032615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Methoxyuridine | C10H14N2O7 | CID 1265899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-THIOURIDINE CAS#: 13957-31-8 [chemicalbook.com]
- 4. CAS 35542-01-9: 5-Methoxyuridine | CymitQuimica [cymitquimica.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 8. 4-Thiouridine | TargetMol [targetmol.com]
